
Fenretinide
Übersicht
Beschreibung
Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid structurally derived from all-trans retinoic acid (ATRA) . Unlike ATRA, this compound exhibits reduced transcriptional activity and lower metabolic degradation, contributing to its enhanced stability and prolonged efficacy in clinical settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fenretinide is synthesized through a multi-step process. The primary synthetic route involves the condensation of 4-hydroxyaniline with all-trans-retinoic acid. The reaction typically occurs in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fenretinid durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und molekularer Sauerstoff.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig von der gewünschten Modifikation.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Fenretinid, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen .
Wissenschaftliche Forschungsanwendungen
Fenretinid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Biologie: Es wird verwendet, um Zelldifferenzierung, Apoptose und andere zelluläre Prozesse zu untersuchen.
Industrie: Fenretinid wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.
5. Wirkmechanismus
Fenretinid übt seine Wirkungen durch mehrere Mechanismen aus:
Apoptoseinduktion: Fenretinid induziert Apoptose (programmierter Zelltod) in Krebszellen, indem es den Spiegel von Ceramid und reaktiven Sauerstoffspezies (ROS) erhöht.
Retinoidrezeptor-abhängige Mechanismen: Fenretinid bindet an Retinoidrezeptoren, moduliert die Genexpression und hemmt die Zellproliferation.
Retinoidrezeptor-unabhängige Mechanismen: Fenretinid wirkt auch über retinoidrezeptorunabhängige Wege, was seine Antikrebsaktivität weiter verstärkt.
Ähnliche Verbindungen:
All-trans-Retinsäure: Ein natürliches Retinoid mit ähnlichen biologischen Aktivitäten, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Isotretinoin: Ein weiteres synthetisches Retinoid, das hauptsächlich zur Behandlung schwerer Akne eingesetzt wird.
Retinylamin: Ein Retinoidderivat mit potenziellen therapeutischen Anwendungen bei Netzhauterkrankungen.
Einzigartigkeit von Fenretinid: Die einzigartige Kombination aus retinoidrezeptor-abhängigen und -unabhängigen Mechanismen von Fenretinid sowie seine Fähigkeit, Apoptose über Ceramid- und ROS-Pfade zu induzieren, unterscheidet es von anderen Retinoiden . Darüber hinaus verstärkt seine präferenzielle Anreicherung in Fettgewebe wie der Brust seine Wirksamkeit gegen Brustkrebs .
Wirkmechanismus
Fenretinide exerts its effects through multiple mechanisms:
Apoptosis Induction: this compound induces apoptosis (programmed cell death) in cancer cells by increasing the levels of ceramide and reactive oxygen species (ROS).
Retinoid Receptor-Dependent Mechanisms: this compound binds to retinoid receptors, modulating gene expression and inhibiting cell proliferation.
Retinoid Receptor-Independent Mechanisms: this compound also acts through retinoid receptor-independent pathways, further enhancing its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Fenretinide vs. All-Trans Retinoic Acid (ATRA)
Mechanistic Differences
- Apoptosis Induction : this compound upregulates pro-apoptotic genes (e.g., CASP8, CASP4, HSPA1A/B) and inhibits the RAS/RAF/ERK survival pathway, whereas ATRA promotes anti-apoptotic genes (BIRC3, TNFAIP3) and enhances survival pathways .
- Transcriptional Regulation : this compound regulates 1,093 genes (≈1/3 of ATRA’s 2,811 genes), with 86% overlap. However, this compound uniquely activates Fas/TNFα-mediated apoptosis, while ATRA upregulates SOCS2 and BRAF, promoting cell proliferation .
- Metabolic Stability : ATRA strongly induces CYP26A1 and CYP26B1 (1,261-fold and 69.5-fold, respectively), accelerating its oxidation. This compound induces these enzymes minimally (16.1-fold and 8.3-fold), enhancing its bioavailability .
Clinical Implications
- Efficacy : this compound induces apoptosis in ATRA-resistant cancers (e.g., HeLa, breast cancer) and targets quiescent leukemia cells via ROS-dependent pathways, unlike ATRA .
- Side Effects: ATRA causes hypervitaminosis A syndrome, while this compound reduces plasma retinol levels reversibly, causing manageable nyctalopia and dermatological effects .
Table 1 : this compound vs. ATRA
Parameter | This compound | ATRA |
---|---|---|
Pro-apoptotic genes | ↑ CASP8, CASP4, DEDD2 | ↑ BIRC3, TNFAIP3 |
Survival pathway | Inhibits RAS/RAF/ERK | Activates RAS/RAF/ERK |
CYP26 induction | Low (16.1-fold) | High (1,261-fold) |
Clinical stability | Longer half-life (25 h) | Short half-life (rapid oxidation) |
This compound vs. 13-cis-Retinoic Acid (cRA)
Potency and Dose-Response
- At 3–5 µM, this compound achieves growth inhibition equivalent to 10 µM this compound or 100 µM cRA in glioma cells, indicating superior potency .
Mechanistic Profile
- This compound activates caspase-mediated apoptosis, while cRA primarily induces differentiation. This distinction makes this compound more effective in aggressive, undifferentiated tumors .
This compound vs. A1120 (RBP4 Inhibitor)
Both compounds lower retinol-binding protein 4 (RBP4) levels, but this compound uniquely improves insulin sensitivity in diabetic models, independent of RBP4 modulation. This suggests this compound’s additional effects on nuclear retinoid receptors (e.g., RXRα) .
This compound vs. ABT-263/737 (BCL-2 Inhibitors)
This compound synergizes with ABT-263 in head and neck squamous cell carcinoma (HNSCC) by disrupting BAK-MCL-1 interactions and inhibiting BCL-XL. In contrast, ABT-737 alone lacks this dual targeting capability .
Table 2 : Synergistic Combinations
Combination | Mechanism | Outcome |
---|---|---|
This compound + ABT-263 | Inhibits BCL-XL, disrupts MCL-1 | ↑ Apoptosis in HNSCC cells |
This compound + ionomycin | Mobilizes Ca²⁺, activates NFAT | Reverses HIV latency |
Pharmacokinetics and Clinical Outcomes
- Dose Tolerance : this compound (up to 4,000 mg/m²/day) achieves plasma concentrations (12.9 µM) sufficient for apoptosis without severe toxicity .
- Retinol Modulation: Chronic use reduces plasma retinol by 71%, recovering within 1 month post-treatment .
- Tumor Accumulation : this compound and its metabolite 4-MPR accumulate in breast tissue at 10–20× plasma levels, enhancing localized efficacy .
Table 3 : Pharmacokinetic Profile
Parameter | This compound |
---|---|
Peak plasma concentration | 12.9 µM (4,000 mg/m²/day) |
Half-life (chronic) | 25 h |
Retinol reduction | 71% (reversible) |
Biologische Aktivität
Fenretinide, also known as 4-HPR, is a synthetic retinoid that has garnered significant attention for its biological activity , particularly in cancer treatment and chemoprevention. It exhibits a favorable toxicity profile and has shown efficacy in inducing apoptosis in various cancer cell lines. This article delves into the biological mechanisms, clinical applications, and research findings related to this compound.
This compound operates through multiple pathways, exhibiting both retinoid receptor-dependent and independent activities:
- Retinoid Receptor-Dependent Mechanism : this compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to transcriptional regulation of genes involved in cell proliferation and differentiation. This pathway is crucial for its ability to induce differentiation in certain cancer cells and inhibit their growth.
- Retinoid Receptor-Independent Mechanism : this compound also induces apoptosis through mechanisms not involving nuclear receptors. For instance, it can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death, as observed in acute promyelocytic leukemia cells (HL60) .
Biological Activity Summary Table
Cancer Treatment
- Neuroblastoma : A Phase I study showed that this compound induced apoptosis in neuroblastoma cells with manageable toxicity. Patients exhibited stable disease for a median of 23 months after treatment .
- Breast Cancer : In adult studies, this compound plasma levels were associated with apoptosis induction; however, responses varied significantly among patients .
- Combination Therapies : this compound has been studied in combination with other agents such as rituximab, demonstrating modest overall response rates with prolonged remission durations .
Age-related Macular Degeneration (AMD)
This compound has shown promise in treating geographic atrophy associated with dry AMD. A study indicated a significant reduction in lesion growth over 24 months compared to placebo . The mechanism appears linked to reductions in retinol-binding protein (RBP), which correlates with decreased progression of AMD lesions.
Case Studies
- In a cohort of children with neuroblastoma treated with this compound, one patient achieved a complete response while others maintained stable disease for extended periods .
- A patient with mantle cell lymphoma exhibited a 56-month duration of response following treatment with this compound combined with rituximab before transitioning to maintenance therapy without disease progression .
Pharmacokinetics and Toxicity
This compound's pharmacokinetics have been characterized by variable absorption rates leading to plasma concentrations that correlate with therapeutic effects:
- Peak plasma levels ranged from 0.6 to 6 µM after single doses, increasing significantly upon repeated administration .
- Common side effects included nyctalopia (night blindness), skin xerosis, and mild liver function elevation. These effects were generally reversible and manageable .
Pharmacokinetic Data Table
Q & A
Basic Research Questions
Q. What are the primary molecular mechanisms by which Fenretinide induces apoptosis in cancer cells, and what experimental approaches validate these pathways?
this compound primarily induces apoptosis via reactive oxygen species (ROS) generation and caspase activation. Key methods to validate these mechanisms include:
- Transcriptome profiling (e.g., microarray analysis) to identify upregulated pro-apoptotic genes like CASP8 and DEDD2 .
- Chromatin immunoprecipitation sequencing (ChIP-Seq) to map RXRα-DNA binding sites, differentiating direct transcriptional effects from indirect signaling .
- ROS detection assays (e.g., flow cytometry with DCFH-DA probes) to quantify oxidative stress .
Q. How should researchers design in vitro experiments to assess this compound's dose-dependent effects on cancer stem cells?
- Use enriched cancer sphere cultures (e.g., HT29 colon cancer spheres) to model stemness .
- Optimize concentrations (e.g., 3–6 µM) and time points (24–72 hours) based on transcriptome data (GEO accession: GSE66983) .
- Include controls for baseline apoptosis (e.g., untreated spheres) and statistical validation (ANOVA with error bars) .
Advanced Research Questions
Q. How can conflicting data on this compound's receptor dependency be resolved in mechanistic studies?
Contradictions arise from cell-type-specific RARβ/Nur77 nuclear export versus ROS-dominated pathways. Methodological strategies include:
- siRNA knockdowns of RXRα/RARβ to isolate receptor-mediated effects .
- Comparative transcriptomics between this compound and ATRA-treated cells to identify unique apoptotic regulators (e.g., FAS/TNFα vs. BIRC3) .
- Dual-luciferase reporter assays to quantify RXRα-dependent transcriptional activity .
Q. What integrative approaches are recommended to analyze this compound's impact on survival pathways like RAS/RAF/ERK?
- Combine RNA sequencing with phosphoproteomics to map ERK pathway inhibition .
- Use self-organizing map (SOM) algorithms for clustering gene expression patterns (e.g., MATLAB-based Component Plane Presentation) .
- Validate findings with Western blotting for phosphorylated ERK/MEK and functional assays (e.g., colony formation) .
Q. How can researchers address reproducibility challenges in this compound studies across different cancer models?
- Standardize cell line authentication (e.g., STR profiling) and culture conditions (e.g., hypoxia vs. normoxia) .
- Report pharmacokinetic parameters (e.g., serum retention time) to clarify dosing discrepancies in xenograft models .
- Publish raw datasets in repositories like Gene Expression Omnibus (GEO) for cross-validation .
Q. Methodological Guidance
Q. What statistical frameworks are most robust for analyzing this compound's heterogeneous apoptosis outcomes?
- Apply mixed-effects models to account for inter-experiment variability .
- Use Kaplan-Meier survival analysis in xenograft studies, paired with log-rank tests .
- For transcriptome data, employ false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to reduce Type I errors .
Q. How can researchers distinguish this compound-specific apoptosis from off-target effects in gene silencing experiments?
- Perform rescue experiments by overexpressing pro-survival genes (e.g., BIRC3) .
- Combine CRISPR-Cas9 screens with this compound treatment to identify synthetic lethal interactions .
Q. Data Integration & Reporting
Q. What guidelines ensure rigorous reporting of this compound studies for reproducibility?
- Follow ARRIVE 2.0 guidelines for preclinical trials, detailing animal protocols and blinding .
- In methods sections, specify compound purity (e.g., HPLC validation) and solvent controls (e.g., DMSO concentrations) .
- Deposit supplementary datasets (e.g., ChIP-Seq peaks, raw microscopy images) in FAIR-aligned repositories .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJHMTWEGVYYSE-FXILSDISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032005 | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65646-68-6 | |
Record name | Fenretinide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65646-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenretinide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065646686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenretinide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05076 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FENRETINIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxyphenyl retinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2032005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENRETINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/187EJ7QEXL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.